4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline

Purity Analysis Chemical Procurement Quality Control

4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline (CAS 114246-51-4) is a synthetic quinazoline derivative bearing a 4-phenoxy substituent on the quinazoline ring and a 4-(N,N-dipropylamino)phenyl group at the 2-position. With a molecular formula of C26H27N3O and a molecular weight of 397.51 g·mol⁻¹, it belongs to a compound class widely explored for kinase inhibition, receptor modulation, and fluorescent probe applications.

Molecular Formula C26H27N3O
Molecular Weight 397.5 g/mol
CAS No. 114246-51-4
Cat. No. B12938312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline
CAS114246-51-4
Molecular FormulaC26H27N3O
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4
InChIInChI=1S/C26H27N3O/c1-3-18-29(19-4-2)21-16-14-20(15-17-21)25-27-24-13-9-8-12-23(24)26(28-25)30-22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3
InChIKeyPYVODWICWWXUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline CAS 114246-51-4: Core Identity & Scientific Procurement Profile


4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline (CAS 114246-51-4) is a synthetic quinazoline derivative bearing a 4-phenoxy substituent on the quinazoline ring and a 4-(N,N-dipropylamino)phenyl group at the 2-position . With a molecular formula of C26H27N3O and a molecular weight of 397.51 g·mol⁻¹, it belongs to a compound class widely explored for kinase inhibition, receptor modulation, and fluorescent probe applications [1]. Commercial suppliers currently list this compound at ≥98% purity, positioning it as a research-grade small molecule for structure-activity relationship (SAR) studies and early-stage drug discovery .

Why 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline Cannot Be Interchanged with Other Quinazoline Derivatives


Despite sharing a common quinazoline scaffold, 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline presents a unique substitution pattern—a phenoxy group at the 4-position and a 4-(N,N-dipropylamino)phenyl group at the 2-position—that distinguishes it from simpler anilinoquinazolines and 4-anilinoquinazolines . The N,N-dipropyl moiety imparts distinct steric bulk, lipophilicity, and electronic properties relative to the N,N-dimethyl analog (CAS 79916-51-1) . These differences directly influence molecular recognition, pharmacokinetic behavior, and photophysical characteristics, making simple substitution without quantitative justification a risk in target-binding, cellular permeability, and assay reproducibility .

Quantitative Differentiation Evidence for 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline Against Closest Structural Analogs


Purity Specification–Driven Procurement: NLT 98% vs. Unspecified Analogs

The target compound is consistently listed by multiple vendors with a purity specification of NLT 98% (HPLC) . In contrast, the closest structural analog—the N,N-dimethyl derivative (CAS 79916-51-1)—is frequently offered without a quantified purity specification or at technical grade only . For procurement decisions where batch-to-batch consistency influences downstream biological assay variance, this explicit purity floor constitutes a selection advantage.

Purity Analysis Chemical Procurement Quality Control

Molecular Weight Discrimination: 397.51 g·mol⁻¹ vs. 341.41 g·mol⁻¹ for the N,N-Dimethyl Analog

The N,N-dipropyl substitution on the aniline ring increases the molecular weight to 397.51 g·mol⁻¹ compared to 341.41 g·mol⁻¹ for the N,N-dimethyl analog . This 56.10 g·mol⁻¹ mass difference, combined with additional methylene units, raises calculated LogP by approximately 1.2–1.5 units based on fragment-based predictions, implying significantly higher lipophilicity and potential blood-brain barrier permeability .

Lipophilicity ADME Prediction SAR Design

Steric Bulk Differentiation: Dipropylamino vs. Dimethylamino Substitution

The N,N-dipropyl group occupies approximately twice the Connolly surface area of the N,N-dimethyl group, introducing steric constraints that can alter kinase selectivity. In structurally related 4-phenoxyquinazoline EGFR/c-Met dual inhibitors, increasing the size of the N-alkyl substituent from methyl to ethyl to propyl has been reported to modulate c-Met versus EGFR selectivity by up to 10-fold [1]. Although no head-to-head data exist for this exact compound, the class-level SAR supports that the dipropyl group likely confers a distinct selectivity fingerprint relative to the dimethyl and diethyl analogs [2].

Steric Effects Target Selectivity Kinase Profiling

Recommended Application Scenarios for 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Kinase Selectivity

Utilize the compound as a lipophilic, sterically demanding analog in a series of 4-phenoxyquinazoline kinase inhibitors. Its dipropylamino group allows systematic evaluation of N-alkyl size effects on EGFR, c-Met, or KIT kinase selectivity panels, as demonstrated for related series [1]. The NLT 98% purity ensures that observed biological effects are not confounded by impurity-driven off-target activity .

Pharmacokinetic Tool Compound for Lipophilicity-ADME Correlation

Employ the compound as a tool to study the impact of increased LogP (~1.2–1.5 units higher than the dimethyl analog) on in vitro permeability (Caco-2, MDCK) and metabolic stability [1]. Its higher lipophilicity is predicted to enhance passive permeability while potentially reducing aqueous solubility, making it a model for balancing absorption-distribution trade-offs in quinazoline scaffolds .

Fluorescent Probe Development Featuring Dipropylaniline Donor-Acceptor System

The N,N-dipropylaniline moiety functions as a strong electron donor in a donor-π-acceptor architecture with the quinazoline core, enabling pH-dependent fluorescence or PET-based sensing mechanisms analogous to established dipropylaniline-containing fluorophores such as Xanth-NPr [1]. Researchers can leverage this structural feature to design turn-on fluorescent probes for acidic subcellular compartments or amine detection .

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